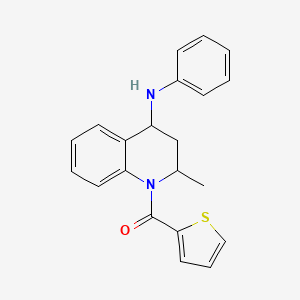
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PBA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBA belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
Aplicaciones Científicas De Investigación
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been found to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
Mecanismo De Acción
The mechanism of action of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been found to inhibit the activity of the proteasome, a complex that plays a crucial role in the degradation of intracellular proteins. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including the proteasome, the PI3K/Akt/mTOR signaling pathway, and the JAK/STAT signaling pathway. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has anti-inflammatory properties and can be used to treat various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high yield and purity, which makes it a suitable candidate for various laboratory experiments. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is also relatively easy to synthesize, and the synthesis method can be easily scaled up for large-scale production. However, one of the limitations of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One area of research is the development of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, which could lead to the development of new therapeutic applications. Additionally, the use of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 4-chloro-6-(1H-pyrazol-1-yl) pyrimidine with benzylamine in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine by the addition of an acid. The yield of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine obtained from this method is generally high, and the purity of the compound can be further improved by recrystallization.
Propiedades
IUPAC Name |
N-benzyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-5-12(6-3-1)10-15-13-9-14(17-11-16-13)19-8-4-7-18-19/h1-9,11H,10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMXAMHRHMMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
